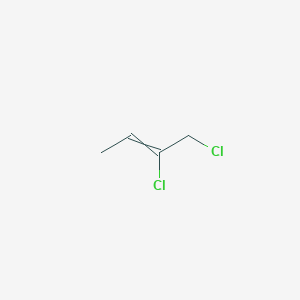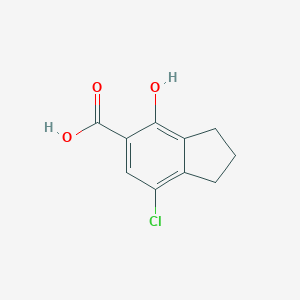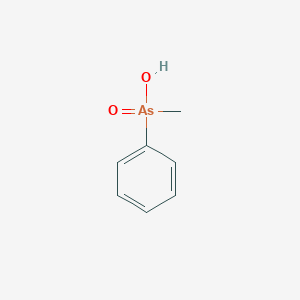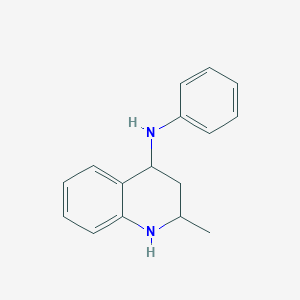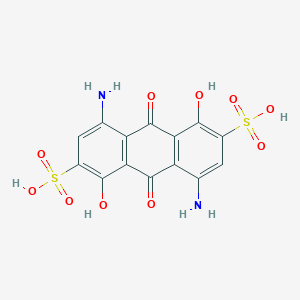
1-溴-2-(2-溴乙基)苯
概述
描述
1-Bromo-2-(2-bromoethyl)benzene is a brominated derivative of benzene. It is an organic compound that contains a benzene ring substituted with two bromine atoms .
Synthesis Analysis
The synthesis of 1-Bromo-2-(2-bromoethyl)benzene involves the reaction of benzene with bromine. The halogen-lithium exchange reaction between n-butyllithium and 1-bromo-2-(2-bromoethyl)benzene has been well studied . The resulting aryllithium derivative is stable for >1h when generated at -95 to -100 oC in diethyl ether/hexane and can be trapped with electrophiles .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(2-bromoethyl)benzene is C8H8Br2. It has an average mass of 263.957 Da and a monoisotopic mass of 261.899261 Da .Chemical Reactions Analysis
The aryllithium species generated from 1-bromo-2-(2-bromoethyl)benzene undergoes a dramatic solvent effect on stability and reaction kinetics between diethyl ether and THF as the reaction medium . The intermediate undergoes instantaneous intramolecular cyclization to afford benzocyclobutene when the reaction is conducted in a THF/hexane mixture .Physical And Chemical Properties Analysis
1-Bromo-2-(2-bromoethyl)benzene is a colorless liquid, although older samples can appear yellow . It has a molecular weight of 263.96 g/mol .科学研究应用
可控自由基聚合
“1-溴-2-(2-溴乙基)苯”已用于苯乙烯的可控自由基聚合 . 此过程用于创建具有特定性质的各种聚合物。
不对称酯化
该化合物用于在手性环状胍存在下对苯甲酸进行不对称酯化 . 该反应在手性分子的生产中很重要,手性分子在化学的许多领域都很重要,包括制药和材料科学。
溴封端聚合物的合成
它被用作合成溴封端聚对甲氧基苯乙烯和聚苯乙烯的引发剂,通过原子转移自由基聚合 . 这些聚合物具有广泛的应用,包括在先进材料的创建和纳米技术领域。
苯乙肼的制备
“1-溴-2-(2-溴乙基)苯”用于苯乙肼的制备,方法是与肼反应 . 苯乙肼是一种用于治疗抑郁症和焦虑症的药物。
β-苯乙基衍生物的合成
该化合物被用作制备各种β-苯乙基衍生物的起始原料 . 这些衍生物具有广泛的应用,包括在活性药物成分的合成中。
香料工业
“1-溴-2-(2-溴乙基)苯”用于香料工业 . 它可以用来创造各种不同的香味。
阻燃剂
它被用作阻燃剂 . 阻燃剂是抑制或阻止火势蔓延的材料。
作用机制
Target of Action
1-Bromo-2-(2-bromoethyl)benzene primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves two steps:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate innucleophilic substitution reactions , which are fundamental to many biochemical pathways .
Pharmacokinetics
These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It’s known that the compound can act as anucleophilic substitutive agent , reacting with electron-rich compounds to form a covalent bond and release bromine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-(2-bromoethyl)benzene. For instance, the compound should be handled only in a chemical fume hood and stored in closed vessels, refrigerated . It’s also important to prevent the material from entering drains or water courses .
安全和危害
未来方向
The future directions of 1-Bromo-2-(2-bromoethyl)benzene research could involve further exploration of its reactivity and stability under various conditions. The dramatic solvent effect observed in the halogen-lithium exchange reaction presents an interesting area for further study . Additionally, the role of electron-withdrawing groups in stabilizing adjacent negative charge could be explored in more depth .
属性
IUPAC Name |
1-bromo-2-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOFYNHMCFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910311 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1074-15-3 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chemical structure of 1-bromo-2-(2-bromoethyl)benzene in organic synthesis?
A1: 1-Bromo-2-(2-bromoethyl)benzene serves as a versatile precursor for generating various cyclic compounds. Its structure, containing a benzene ring with bromine substituents on adjacent carbons and a bromoethyl group, allows for intramolecular cyclization reactions.
Q2: How does the presence of methoxy substituents affect the stability of aryllithium species derived from 1-bromo-2-(2-bromoethyl)benzene analogs?
A3: Introducing electron-donating methoxy groups at the 4,5 positions of the benzene ring in 1-bromo-2-(2-bromoethyl)benzene dramatically impacts the stability of the resulting aryllithium intermediate []. While the unsubstituted aryllithium shows stability in both THF/hexane and diethyl ether/hexane mixtures, the 4,5-dimethoxy substituted analog undergoes instantaneous cyclization to 4,5-dimethoxybenzocyclobutene in THF/hexane. This observation suggests that electron-donating groups increase the reactivity of the aryllithium species, making them more prone to intramolecular cyclization, even in solvents where the unsubstituted analog remains stable. This highlights the importance of electronic effects, in addition to solvent effects, in controlling the reactivity of these intermediates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

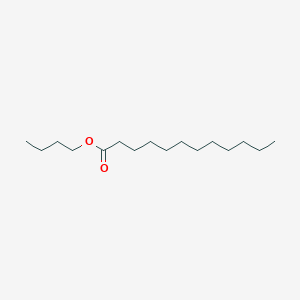



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


